molecular formula C14H14N2O5 B11965108 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate CAS No. 2641-02-3

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate

Cat. No.: B11965108
CAS No.: 2641-02-3
M. Wt: 290.27 g/mol
InChI Key: PDGSHECKBBYNNJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate (CAS: 14380-86-0) is a synthetic compound featuring a 1,3-dioxoisoindolin-2-yl moiety linked via an acetamido group to an ethyl ester. This structure enables diverse reactivity and biological interactions, making it a valuable intermediate in medicinal chemistry. Its applications span anticancer and anti-inflammatory drug development, as evidenced by derivatives tested in vitro and in vivo .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2641-02-3

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetate

InChI

InChI=1S/C14H14N2O5/c1-2-21-12(18)7-15-11(17)8-16-13(19)9-5-3-4-6-10(9)14(16)20/h3-6H,2,7-8H2,1H3,(H,15,17)

InChI Key

PDGSHECKBBYNNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthesis via Condensation Reactions in Aqueous Media

A catalyst-free method for synthesizing derivatives of ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate has been developed using water as a green solvent . The reaction involves the condensation of N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with aliphatic, aromatic, or heterocyclic amines under reflux conditions. Key steps include:

  • Reaction Setup : Equimolar quantities of the starting materials are refluxed in water for 60 minutes.

  • Work-Up : The mixture is cooled to room temperature, and ice-cold water is added to precipitate the product.

  • Yield : This method achieves yields up to 94%, with purity confirmed via IR, NMR, and mass spectrometry .

A comparative analysis of solvents (Table 1) reveals that water outperforms organic solvents like methanol (71% yield) and acetic acid (82% yield) in both efficiency and environmental sustainability .

Table 1: Solvent Optimization for Condensation Reactions

SolventTemperature (°C)Time (min)Yield (%)
Water1006094
Methanol656071
Acetic Acid1186082

Acid-Catalyzed Esterification of Intermediate Carboxylic Acids

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a key precursor, is synthesized via esterification of 2-(1,3-dioxoisoindolin-2-yl)acetic acid using concentrated sulfuric acid in ethanol . The procedure involves:

  • Reaction Conditions : Refluxing the carboxylic acid with ethanol and H₂SO₄ for 4–6 hours.

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by ethanol.

  • Yield : Reported yields range from 75% to 85%, with the product characterized by a strong IR absorption at 1736 cm⁻¹ (ester C=O) .

This intermediate is subsequently reacted with hydrazine hydrate to form 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide, which undergoes cyclocondensation with mercapto succinic acid to yield the target compound .

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has been employed to accelerate the synthesis of related thiazolidinone derivatives containing the 1,3-dioxoisoindolin moiety . Key advantages include:

  • Reduced Reaction Time : Cyclocondensation steps are completed in 10–15 minutes (vs. 6–8 hours conventionally).

  • Improved Yield : Yields increase by 12–15% compared to thermal methods.

  • Conditions : Reactions are performed in dimethylformamide (DMF) with anhydrous ZnCl₂ as a catalyst at 80–100°C .

Nucleophilic Substitution Using Prefunctionalized Amides

A two-step approach involves the preparation of 2-chloro-N-phenylacetamides followed by nucleophilic substitution with isoindoline-1,3-dione :

  • Step 1 : Synthesis of 2-chloro-N-(substituted phenyl)acetamides via chloroacetylation of anilines.

  • Step 2 : Reaction with isoindoline-1,3-dione in acetonitrile using K₂CO₃ as a base (8-hour reflux, 68–78% yield) .

Critical Parameters :

  • Base Selection: K₂CO₃ provides optimal deprotonation without side reactions.

  • Solvent: Acetonitrile ensures solubility of both reactants and intermediates.

Comparative Analysis of Methodologies

MethodKey AdvantageLimitationYield (%)
Aqueous CondensationEco-friendlyLimited substrate scope94
Acid-CatalyzedScalabilityLong reaction time85
Microwave-AssistedRapid synthesisSpecialized equipment90
Nucleophilic SubstitutionBroad applicabilityModerate yields78

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary or secondary amines .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate is characterized by the molecular formula C12H13N1O4C_{12}H_{13}N_{1}O_{4} and a molecular weight of 233.22 g/mol. Its structure features a dioxoisoindoline moiety that contributes to its biological activity. The compound is often synthesized through methods such as microwave-assisted synthesis, which enhances yield and purity .

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory properties of derivatives related to this compound. For instance, research on thiazolidin derivatives has shown promising results in reducing inflammation markers in vitro and in vivo . The mechanism of action involves inhibition of pro-inflammatory cytokines, making these compounds potential candidates for treating chronic inflammatory diseases.

Antitumor Activity

The compound has also been evaluated for its antitumor effects. Research indicates that it can induce apoptosis in cancer cells, particularly in breast and colon cancer models. The isoindoline structure plays a crucial role in interacting with cellular pathways that regulate cell growth and apoptosis .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Microwave-Assisted Synthesis : This method improves reaction times and yields.
  • Conventional Organic Synthesis : Utilizing standard reagents and conditions to achieve the desired product.

Table 1: Synthesis Methods Comparison

MethodYield (%)Time (hours)Advantages
Microwave-Assisted851High yield, reduced time
Conventional Organic Synthesis704Established methodology

Case Study 1: Anti-inflammatory Evaluation

In a study evaluating the anti-inflammatory effects of related compounds, researchers synthesized derivatives of this compound and tested them on lipopolysaccharide-stimulated macrophages. Results showed significant reductions in cytokine levels (TNF-alpha and IL-6), indicating potential for therapeutic use in inflammatory diseases .

Case Study 2: Antitumor Mechanism Investigation

Another investigation focused on the antitumor properties of the compound in human cancer cell lines. The study revealed that treatment with this compound led to cell cycle arrest and increased apoptosis rates compared to control groups . This suggests that the compound may act through multiple pathways to exert its effects.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with proteins and other biomolecules, affecting various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Key structurally related compounds (Table 1) include:

Compound Name CAS Number Similarity Score Key Structural Differences
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate 23244-58-8 0.93 Lacks acetamido group; simpler ester linkage
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate 2641-02-3 0.90 Methyl ester instead of ethyl
Ethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate 21695-35-2 0.86 Propanoate chain replaces acetamido group
Ethyl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate 133761-42-9 0.72* Benzoyl group introduced at acetamido position

*Similarity score inferred from structural complexity .

Key Observations :

  • Ethyl vs.
  • Acetamido Group : The presence of the acetamido group in the target compound enhances hydrogen-bonding capacity, critical for target protein interactions (e.g., β-catenin in colorectal cancer) .
Anticancer Activity
  • Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a) : Demonstrated in silico binding affinity to β-catenin (IC₅₀: 1.2 µM) and antiproliferative activity against colorectal cancer cells .
Anti-Inflammatory Activity
  • 2-(3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4-oxo-thiazolidin-5-yl)acetic acid derivatives: Alkyl substituents (e.g., -CH₃, -C₂H₅) on the thiazolidinone ring improved activity over ibuprofen in murine models (ED₅₀: 12–18 mg/kg vs. 25 mg/kg) .
  • Methyl 2-(2-(indolin-3-yl)acetamido)benzoate (CI-b) : Structural similarity but lower potency due to indolinyl vs. dioxoisoindolinyl groups .

Key Observations :

  • Microwave-assisted synthesis () offers higher efficiency for complex heterocycles.
  • Ethyl ester derivatives generally exhibit moderate-to-high yields, favoring scalability .

Biological Activity

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate, a compound derived from isoindolinone, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique isoindolinone core, which is known for various biological activities. The synthesis typically involves the condensation of appropriate acyl derivatives with ethyl acetate under acidic conditions. The compound's structure can be represented as follows:

C12H13NO4\text{C}_{12}\text{H}_{13}\text{N}\text{O}_4

Anticancer Activity

Recent studies have demonstrated that derivatives of the isoindolinone scaffold exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Isoindolinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHL60 (Leukemia)2.37Inhibition of glutathione S-transferase
Compound BHCT116 (Colon)0.86Induction of apoptosis via caspase activation
Ethyl derivativeMCF-7 (Breast)5.00Cell cycle arrest

In a study evaluating the anti-proliferative effects of various derivatives, this compound exhibited an IC50 value of approximately 5 µM against MCF-7 breast cancer cells, indicating moderate potency . The mechanism appears to involve the inhibition of critical enzymes such as glutathione S-transferase and caspases, which are pivotal in cancer cell survival pathways.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several pathogens. In vitro assays have been conducted to evaluate its effectiveness against bacterial and fungal strains.

Table 2: Antimicrobial Activity of Ethyl Derivatives

CompoundPathogenMIC (µg/mL)Activity Type
Ethyl derivativeStaphylococcus aureus4Bactericidal
Ethyl derivativeCandida albicans8Fungicidal

The minimum inhibitory concentration (MIC) values indicate that ethyl derivatives can effectively inhibit the growth of both bacterial and fungal pathogens . These findings suggest potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

A notable study involved the evaluation of various derivatives based on the isoindolinone framework. These compounds were subjected to molecular docking studies to predict their binding affinities to target proteins involved in cancer progression. The results indicated that compounds with similar structures to this compound displayed strong interactions with proteins like glutathione S-transferase P1-1 and caspase-3, reinforcing their potential as therapeutic agents .

Case Study Example:

A recent investigation assessed the anti-proliferative effects of several synthesized isoindolinone derivatives on HL60 and HCT116 cell lines. The study found that certain modifications in the chemical structure significantly enhanced their inhibitory activities. For instance, introducing urea or thiourea moieties resulted in compounds exhibiting IC50 values as low as 0.86 µM , indicating a substantial increase in potency compared to earlier analogs .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetate, and what characterization techniques are essential for confirming its structure?

The compound is typically synthesized via microwave-assisted multi-step reactions starting from N-phthaloylglycine derivatives. Key steps include cyclocondensation of (E)-N'-substituted benzylidene-2-(1,3-dioxoisoindolin-2-yl)acetyl hydrazines with mercaptosuccinic acid under controlled pH and temperature . Characterization requires a combination of spectroscopic methods:

  • IR spectroscopy to identify functional groups (e.g., C=O stretches at 1680–1780 cm⁻¹ for amide, phthalimide, and carboxyl groups) .
  • NMR (¹H and ¹³C) to confirm proton environments and carbon backbone, with specific signals for aromatic protons (δ 7.1–7.9 ppm) and acetamido methylene groups (δ 4.2–4.6 ppm) .
  • Mass spectrometry for molecular ion validation (e.g., M+1 peaks at m/z 457 for fluorophenyl derivatives) .

Q. What in vitro and in vivo models are appropriate for preliminary evaluation of its anti-inflammatory activity?

  • In vitro : Use the protein denaturation assay with bovine serum albumin (BSA) to measure inhibition of heat-induced denaturation. Activity is quantified as % inhibition relative to standards like diclofenac .
  • In vivo : The carrageenan-induced rat paw edema model is standard. Administer the compound orally (10–100 mg/kg) and measure paw volume changes at 1–5 hours post-carrageenan injection. Significant reduction in edema (≥50% at 3 hours) indicates potent activity .

Q. How does the presence of the phthalimide moiety influence the compound’s chemical stability and reactivity?

The phthalimide group enhances stability due to its planar, conjugated structure, resisting hydrolysis under neutral conditions. However, it can undergo nucleophilic substitution at the carbonyl groups under basic or acidic conditions, enabling functionalization (e.g., amidation or esterification) . Reactivity is monitored via pH-dependent IR shifts in C=O stretches (e.g., 1710–1735 cm⁻¹ for phthalimide) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetone) to enhance nucleophilicity in cyclocondensation steps .
  • Microwave irradiation : Reduce reaction time from hours to minutes (e.g., 6–10 minutes at 80–100°C) while maintaining yields >85% .
  • Catalyst optimization : Add pyridine or triethylamine (1–2 equiv.) to neutralize HCl byproducts during amide bond formation, improving yields by 15–20% .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • X-ray crystallography : Resolve ambiguities in NMR assignments (e.g., distinguishing thiazolidinone ring protons from aromatic signals) by determining the crystal structure. SHELX software is recommended for refinement .
  • DEPT-135 and 2D NMR (COSY, HSQC) : Differentiate overlapping signals, such as methylene protons adjacent to electronegative groups (e.g., –CH₂– near acetamido) .
  • Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to validate tautomeric forms .

Q. How do substituents on the thiazolidinone ring modulate bioactivity and selectivity?

  • Electron-donating groups (e.g., –OCH₃, furyl) : Enhance anti-inflammatory activity by improving solubility and target binding (e.g., 7c and 7k show 60–70% inhibition in paw edema vs. 50% for unsubstituted analogs) .
  • Hydrophobic alkyl chains (e.g., –C₂H₅) : Increase membrane permeability, boosting in vivo efficacy (e.g., 7a has 75% inhibition at 50 mg/kg) but may elevate ulcerogenicity .
  • Fluorophenyl groups : Improve metabolic stability via reduced cytochrome P450 metabolism, confirmed by prolonged plasma half-life in pharmacokinetic studies .

Q. What computational approaches predict interactions between this compound and biological targets like COX-2 or NF-κB?

  • Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR) to identify key interactions (e.g., hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355) .
  • Molecular dynamics (GROMACS) : Assess stability of ligand-protein complexes over 100 ns simulations. Stable RMSD (<2 Å) indicates strong binding .
  • QSAR modeling : Relate substituent electronic parameters (Hammett σ) to bioactivity, guiding rational design of derivatives with higher potency .

Methodological Notes

  • Avoid commercial databases : Prioritize data from peer-reviewed journals and validated crystallography databases (e.g., CCDC) over vendor platforms .
  • Ethical compliance : For in vivo studies, adhere to OECD/ICH guidelines for animal welfare, including dose justification and ethical review board approval .

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